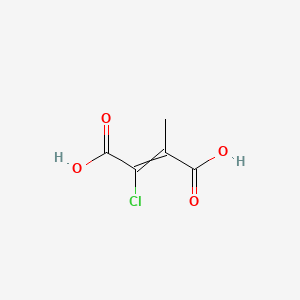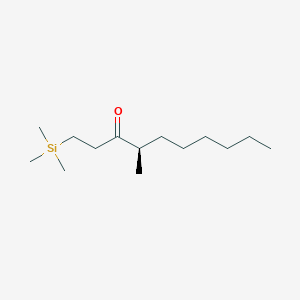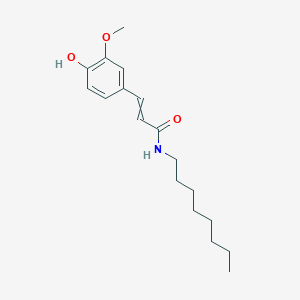
2-Chloro-3-methylbut-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methylbut-2-enedioic acid is an organic compound with the molecular formula C₅H₅ClO₄ It is a derivative of butenedioic acid, characterized by the presence of a chlorine atom and a methyl group on the butenedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methylbut-2-enedioic acid typically involves the chlorination of 3-methylbut-2-enedioic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this synthesis include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods may also incorporate purification steps such as recrystallization or distillation to obtain high-purity compounds.
化学反応の分析
Types of Reactions: 2-Chloro-3-methylbut-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can be used in substitution reactions, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-Chloro-3-methylbut-2-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Chloro-3-methylbut-2-enedioic acid involves its interaction with specific molecular targets. The chlorine atom and the double bond in the compound’s structure make it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes or other proteins.
類似化合物との比較
2-Chloro-3-methylbut-2-enedioic acid: Characterized by the presence of a chlorine atom and a methyl group.
3-Methylbut-2-enedioic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chlorobutenedioic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness: this compound is unique due to the combination of the chlorine atom and the methyl group, which confer distinct reactivity and potential applications. Its ability to undergo specific chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
CAS番号 |
149230-79-5 |
|---|---|
分子式 |
C5H5ClO4 |
分子量 |
164.54 g/mol |
IUPAC名 |
2-chloro-3-methylbut-2-enedioic acid |
InChI |
InChI=1S/C5H5ClO4/c1-2(4(7)8)3(6)5(9)10/h1H3,(H,7,8)(H,9,10) |
InChIキー |
OBQOLJUAOGDIIZ-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C(=O)O)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-](/img/structure/B12558590.png)

![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)

![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)

![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)


![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
